tert-Butyl 3,3,5-trimethylhexaneperoxoate
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Overview
Description
tert-Butyl 3,3,5-trimethylhexaneperoxoate is an organic peroxide compound widely used as an initiator in polymerization reactions. It is a colorless, transparent liquid with the molecular formula C13H26O3 and a molar mass of 230.34 g/mol . This compound is known for its high reactivity and ability to generate free radicals, making it valuable in various industrial applications .
Preparation Methods
tert-Butyl 3,3,5-trimethylhexaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,5,5-trimethylhexanoic acid methyl ester . The reaction typically involves the gradual addition of a dilute acid solution to a cold solution of tert-butyl hydroperoxide at room temperature or lower . This method ensures the controlled formation of the desired product while minimizing the risk of unwanted side reactions.
Chemical Reactions Analysis
tert-Butyl 3,3,5-trimethylhexaneperoxoate undergoes various chemical reactions, primarily involving oxidation and decomposition. As an organic peroxide, it can oxidize alcohols, ethers, aldehydes, amines, and sulfur compounds . Common reagents used in these reactions include acids, bases, and metal ions . The major products formed from these reactions are typically ketones, acids, and esters .
Scientific Research Applications
tert-Butyl 3,3,5-trimethylhexaneperoxoate is extensively used in scientific research and industrial applications. In chemistry, it serves as an initiator for polymerization reactions involving ethylene, styrene, methyl methacrylate, and allyl compounds . In biology and medicine, it is used in the synthesis of high-activity oxidizing agents and in protein analysis . Additionally, it finds applications in the production of various organic compounds and in environmental studies .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond . These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains . The compound’s high reactivity and ability to generate free radicals make it an effective initiator in various chemical processes .
Comparison with Similar Compounds
tert-Butyl 3,3,5-trimethylhexaneperoxoate is unique among organic peroxides due to its specific structure and reactivity. Similar compounds include tert-butyl peroxy-3,5,5-trimethylhexanoate, tert-butyl perisononanoate, and hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester . These compounds share similar properties and applications but differ in their molecular structures and specific reactivity patterns .
Properties
CAS No. |
147964-53-2 |
---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl 3,3,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-10(2)8-13(6,7)9-11(14)15-16-12(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
GANMIDZRIBYWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC(=O)OOC(C)(C)C |
Origin of Product |
United States |
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